molecular formula C19H17ClN4O2S B2740724 6-(4-Chlorophenyl)-2-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one CAS No. 2380081-85-4

6-(4-Chlorophenyl)-2-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one

Cat. No.: B2740724
CAS No.: 2380081-85-4
M. Wt: 400.88
InChI Key: DDYFBJFFLRFKHU-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-2-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one is a synthetic organic compound that belongs to the class of pyridazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)-2-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. The starting materials often include 4-chlorobenzaldehyde, 2,4-dimethylthiazole, and azetidine derivatives. The key steps may involve:

    Condensation Reactions: Formation of intermediate compounds through condensation reactions.

    Cyclization: Cyclization of intermediates to form the pyridazinone core.

    Functional Group Modifications: Introduction of specific functional groups to achieve the desired structure.

Industrial Production Methods

Industrial production methods for such compounds may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert certain functional groups to their reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)-2-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone Derivatives: Compounds with similar pyridazinone cores.

    Thiazole Derivatives: Compounds containing thiazole rings.

    Azetidine Derivatives: Compounds with azetidine structures.

Uniqueness

The uniqueness of 6-(4-Chlorophenyl)-2-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one lies in its specific combination of functional groups and structural features, which may confer unique biological activities and chemical properties.

Properties

IUPAC Name

6-(4-chlorophenyl)-2-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O2S/c1-11-18(27-12(2)21-11)19(26)23-9-15(10-23)24-17(25)8-7-16(22-24)13-3-5-14(20)6-4-13/h3-8,15H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDYFBJFFLRFKHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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